molecular formula C10H15ClN2O2 B8352162 2-(Isopropylamino)-6-methylisonicotinic acid hydrochloride

2-(Isopropylamino)-6-methylisonicotinic acid hydrochloride

Cat. No. B8352162
M. Wt: 230.69 g/mol
InChI Key: BYXUTTXAJHNRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

A solution of 2-isopropylamino-6-methyl-isonicotinic acid ethyl ester (3.90 g, 17.5 mmol) in 32% aq. HCl (100 mL) is stirred at 70° C. for 5 h before it is cooled to rt and concentrated. The residue is dried under HV to give 2-isopropylamino-6-methyl-isonicotinic acid hydrochloride (4.20 g) as an orange resin; LC-MS: tR=0.52 min; [M+1]+=195.09.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([NH:12][CH:13]([CH3:15])[CH3:14])[CH:6]=1)C.[ClH:17]>>[ClH:17].[CH:13]([NH:12][C:7]1[CH:6]=[C:5]([CH:10]=[C:9]([CH3:11])[N:8]=1)[C:4]([OH:16])=[O:3])([CH3:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C)OC(C1=CC(=NC(=C1)C)NC(C)C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is dried under HV

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)(C)NC=1C=C(C(=O)O)C=C(N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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